molecular formula C27H18BrClN2O4 B12151561 4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate

4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate

Cat. No.: B12151561
M. Wt: 549.8 g/mol
InChI Key: BKXPZRZZBLIJAV-UHFFFAOYSA-N
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Description

4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and a bromobenzoate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-c][1,3]benzoxazine core.

    Introduction of the Furan Ring: The furan ring is introduced through a substitution reaction, where a suitable furan derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the phenyl group with 4-bromobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further explored for their biological activities.

Scientific Research Applications

4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Binding to Enzymes: It may inhibit the activity of certain enzymes involved in disease pathways.

    Interaction with Receptors: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[9-Chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
  • 4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide
  • 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid

Uniqueness

4-[9-Chloro-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-bromobenzoate is unique due to its specific structural features, such as the combination of a furan ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and a bromobenzoate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H18BrClN2O4

Molecular Weight

549.8 g/mol

IUPAC Name

[4-[9-chloro-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H18BrClN2O4/c28-18-7-3-17(4-8-18)27(32)34-20-10-5-16(6-11-20)26-31-23(15-22(30-31)25-2-1-13-33-25)21-14-19(29)9-12-24(21)35-26/h1-14,23,26H,15H2

InChI Key

BKXPZRZZBLIJAV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CO4)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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